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Compound Name: Nonane

Cat. No.: B091170 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for n-nonane (C9H20). It includes detailed

experimental protocols and a structural elucidation based on the integrated interpretation of

these spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule. For n-nonane, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Spectroscopy
The ¹H NMR spectrum of n-nonane is characteristic of a simple straight-chain alkane. Due to

the molecule's symmetry, the 20 protons give rise to only three distinct signals.

~0.88 ppm (triplet, 6H): This signal corresponds to the six protons of the two terminal methyl

(CH₃) groups (C1 and C9). The signal is split into a triplet by the two adjacent methylene

(CH₂) protons.

~1.26 ppm (multiplet, 12H): This large, overlapping signal represents the twelve protons of

the six internal methylene (CH₂) groups (C3 through C8). The complex splitting pattern

arises from coupling to adjacent methylene groups.
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~1.30-1.35 ppm (multiplet, 2H): This signal can often be distinguished, albeit slightly

downfield from the main methylene signal, and corresponds to the two protons on the C2

and C8 methylene groups, adjacent to the terminal methyl groups.

Table 1: ¹H NMR Spectral Data for n-Nonane

Chemical Shift (δ)
ppm

Multiplicity
Integration (No. of
H)

Assignment

~0.88 Triplet (t) 6H 2 x -CH₃ (C1, C9)

| ~1.26 | Multiplet (m) | 12H | 6 x -CH₂- (C3-C8) |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument

frequency.[1][2][3]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of n-nonane shows five distinct signals for the nine

carbon atoms, again due to molecular symmetry (C1=C9, C2=C8, C3=C7, C4=C6, C5).[4]

Table 2: ¹³C NMR Spectral Data for n-Nonane (in CDCl₃)[3]

Chemical Shift (δ) ppm Carbon Assignment

~14.1 C1, C9

~22.7 C2, C8

~29.3 C4, C6

~31.9 C3, C7

| ~32.1 | C5 |

Note: The assignment of internal methylene carbons can be complex and may require

advanced NMR techniques for unambiguous confirmation.
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Experimental Protocol for NMR Spectroscopy
The following is a generalized procedure for acquiring NMR spectra of a liquid sample like n-

nonane.

Sample Preparation:

Accurately weigh approximately 5-10 mg of n-nonane for ¹H NMR (20-50 mg for ¹³C NMR)

into a clean, dry vial.[5]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the

vial.[6][7] Common NMR solvents include deuterated chloroform, benzene, and acetone.

[8][9]

Ensure the sample is fully dissolved.

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly

into a clean 5 mm NMR tube to remove any particulate matter.[5][6] The final sample

depth should be at least 4.5 cm.[5]

Cap the NMR tube and label it clearly.[6]

Instrument Setup & Data Acquisition:

Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any

magnetic field drift.

"Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity,

resulting in sharp, symmetrical peaks.

For ¹³C NMR, tune the carbon probe to the correct frequency.[10]

Set acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For

quantitative ¹³C NMR, a longer relaxation delay (d1) is necessary.[11]

Acquire the spectrum.
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR

spectrum of n-nonane is simple, showing features characteristic of a saturated alkane.[12]

Interpretation of the IR Spectrum
2950-2850 cm⁻¹ (Strong, Sharp): These prominent peaks are due to the C-H stretching

vibrations of the methyl (CH₃) and methylene (CH₂) groups.

1465 cm⁻¹ (Medium): This absorption corresponds to the scissoring (bending) vibration of

the CH₂ groups.

1375 cm⁻¹ (Weak): This peak arises from the symmetrical bending ("umbrella") mode of the

CH₃ groups.

722 cm⁻¹ (Weak): A characteristic rocking vibration of long methylene chains (-(CH₂)n-

where n ≥ 4). Its presence is a strong indicator of a long, unbranched alkyl chain.

Table 3: Key IR Absorptions for n-Nonane
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Frequency (cm⁻¹) Vibration Type Assignment

~2955, ~2870 C-H Stretch -CH₃

~2925, ~2855 C-H Stretch -CH₂-

~1465 C-H Bend -CH₂- (Scissoring)

~1375 C-H Bend -CH₃ (Symmetrical)

| ~722 | C-H Rock | -(CH₂)n- |

Data obtained from neat liquid film analysis.[3][13]

Experimental Protocol for IR Spectroscopy (Neat Liquid)
This method is suitable for pure liquid compounds like n-nonane.[14][15]

Sample Preparation:

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Water should never

be used as it will dissolve the plates.[16] If necessary, clean the plates with a small amount

of a dry solvent like acetone and wipe with a soft tissue.[14]

Using a pipette, place one or two drops of n-nonane onto the center of one salt plate.[14]

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.[14]

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment first. This allows the

instrument to subtract signals from atmospheric CO₂ and water vapor.[17]

Acquire the sample spectrum.

Post-Acquisition:
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Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to the

desiccator to protect them from moisture.[17]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For n-nonane, electron ionization (EI) is typically used, which causes extensive

fragmentation.

Interpretation of the Mass Spectrum
The mass spectrum of n-nonane displays a small molecular ion peak and a series of fragment

ions corresponding to the loss of alkyl radicals.[18]

m/z 128 (Molecular Ion, M⁺): This peak corresponds to the intact n-nonane molecule and

confirms its molecular weight of 128.26 g/mol .[19] For straight-chain alkanes, the molecular

ion peak is often of low intensity but is typically the largest in its isomer series.[20]

Fragmentation Pattern: The fragmentation of n-nonane occurs via cleavage of C-C bonds,

generating a series of carbocations that differ by 14 Da (-CH₂-). The most abundant peaks

are typically small, stable carbocations.

Key Fragments (m/z):

m/z 113: [M - CH₃]⁺

m/z 99: [M - C₂H₅]⁺

m/z 85: [M - C₃H₇]⁺

m/z 71: [M - C₄H₉]⁺

m/z 57: [M - C₅H₁₁]⁺ (Often the base peak)

m/z 43: [M - C₆H₁₃]⁺ (Also a very abundant peak)

Table 4: Major Fragments in the Mass Spectrum of n-Nonane[20][21]
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m/z Value Proposed Fragment

128 [C₉H₂₀]⁺ (Molecular Ion)

85 [C₆H₁₃]⁺

71 [C₅H₁₁]⁺

57 [C₄H₉]⁺

| 43 | [C₃H₇]⁺ |

Experimental Protocol for Mass Spectrometry (Electron
Ionization)

Instrument Preparation:

Tune and calibrate the mass spectrometer according to the manufacturer's protocol,

typically using a known calibration compound. This ensures mass accuracy and resolution.

[22]

Acquire a background spectrum to identify and subtract any column bleed or

contaminants.

Sample Introduction:

For a volatile liquid like n-nonane, it is typically introduced via Gas Chromatography (GC-

MS) or a direct insertion probe.

In GC-MS, a dilute solution of n-nonane is injected into the GC, where it is vaporized and

separated from the solvent before entering the mass spectrometer's ion source.

Ionization and Analysis:

In the ion source, the gaseous n-nonane molecules are bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation.
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The resulting positive ions are accelerated into the mass analyzer (e.g., quadrupole, time-

of-flight).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectral Interpretation
By combining the information from all three spectroscopic techniques, the structure of n-

nonane can be unambiguously confirmed.
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Spectroscopic Data

Inferred Structural Features

Final Structure

IR Data
- C-H stretch (2950-2850 cm⁻¹)

- CH₂ rock (~722 cm⁻¹)

Presence of C-H bonds
(Saturated Alkane)

Long -(CH₂)n- chain

NMR Data
- ¹H: ~0.9 ppm (t), ~1.3 ppm (m)
- ¹³C: 5 signals (alkane region)

Terminal -CH₃ and
internal -CH₂ groups

Mass Spec Data
- M⁺ at m/z 128

- Fragments at m/z 43, 57, 71...

Molecular Formula: C₉H₂₀

Molecular Weight: 128

Unbranched Alkyl Chain
(Fragmentation Pattern)

n-Nonane
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1. Sample Preparation

2. Data Acquisition

3. Data Analysis & Interpretation
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MS Acquisition
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Identify Characteristic
Vibrational Frequencies

Determine Molecular Weight
and Fragmentation

Combine All Data to
Confirm Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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